5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of homoisoflavonoids. These compounds are characterized by their chromanone system, which is a structural motif found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable aldehyde with a phenolic compound, followed by cyclization and reduction steps . The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biological pathways.
Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other homoisoflavonoids and chromanone derivatives, such as:
- 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone
- 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-(2E)-4-hydroxy-3-methyl-2-buten-1-yl-4H-chromen-4-one
Uniqueness
What sets 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one apart is its specific substitution pattern and the presence of multiple hydroxyl groups, which contribute to its unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H18O6 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-4,7,9,12,14-15,17-19H,5-6H2,1H3 |
InChI Key |
ZANFFXMYKYSVNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3CC(CC(C3C2=O)O)O)O |
Origin of Product |
United States |
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